Several chemical suppliers list 4-Bromo-2-(propoxymethyl)thiophene in their catalogs, indicating its availability for purchase [, ]. However, these listings typically do not discuss the compound's use in research.
A search for related molecules reveals research on 4-Bromo-2-(trifluoromethyl)thiophene, which possesses a similar structure but with a trifluoromethyl group instead of a propoxymethyl group. This suggests that 4-Bromo-2-(propoxymethyl)thiophene might share some similar properties, but this is purely speculative and requires further investigation.
The lack of information on 4-Bromo-2-(propoxymethyl)thiophene in scientific literature suggests it might be a relatively new compound or one that has not been extensively studied yet. Potential future research areas for this molecule could include:
Developing efficient methods for synthesizing 4-Bromo-2-(propoxymethyl)thiophene and characterizing its physical and chemical properties.
Investigating the potential applications of 4-Bromo-2-(propoxymethyl)thiophene in material science, such as the development of organic electronics or functional polymers.
Exploring the biological activity of 4-Bromo-2-(propoxymethyl)thiophene to identify potential applications in medicinal chemistry or drug discovery.
4-Bromo-2-(propoxymethyl)thiophene is an organic compound with the molecular formula and a molecular weight of 235.14 g/mol. This compound features a thiophene ring substituted with a bromine atom at the fourth position and a propoxymethyl group at the second position. The compound is categorized as a building block in organic synthesis and is often utilized in medicinal chemistry due to its unique structural properties .
There is no current information available on the mechanism of action of 4-Bromo-2-(propoxymethyl)thiophene in biological systems.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 4-Bromo-2-(propoxymethyl)thiophene typically involves several steps:
These methods allow for efficient synthesis while maintaining control over the product's purity and yield.
4-Bromo-2-(propoxymethyl)thiophene has several applications in:
Interaction studies involving 4-Bromo-2-(propoxymethyl)thiophene are crucial for understanding its potential therapeutic effects. These studies may include:
Such studies are essential for evaluating the safety and efficacy of this compound in therapeutic contexts.
Several compounds share structural similarities with 4-Bromo-2-(propoxymethyl)thiophene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylthiophene | Methyl group at position 2 | Lacks halogen substitution |
| 4-Chloro-2-(propoxymethyl)thiophene | Chlorine instead of bromine | Different halogen properties |
| 3-Bromo-2-(propylthio)thiophene | Propylthio group instead of propoxymethyl | Variability in side chain length |
These compounds illustrate variations in substitution patterns that can significantly affect their chemical behavior and biological activity. The unique combination of a bromine atom and a propoxymethyl group in 4-Bromo-2-(propoxymethyl)thiophene may impart distinct properties not found in its analogs .
The thermal stability of 4-Bromo-2-(propoxymethyl)thiophene can be predicted based on systematic studies of thiophene derivatives and their decomposition mechanisms. Research on thiophene thermal decomposition has revealed that these compounds undergo unimolecular decomposition through multiple pathways, primarily involving carbon-sulfur and carbon-carbon bond scission [1] [2].
Thermal Decomposition Mechanisms
Experimental studies on thiophene pyrolysis demonstrate that decomposition occurs via five primary pathways: formation of thioketene and acetylene, carbon sulfide and propyne, thioformyl radical and allene, hydrogen sulfide and butadiyne, and elemental sulfur with vinyl acetylene [1] [2]. For brominated thiophene derivatives, the thermal decomposition follows similar patterns with additional considerations for carbon-halogen bond strength.
Studies on 2-octylthieno[3,4-b]thiophene indicate thermal stability up to 450 K (177°C), with decomposition producing hydrogen gas and hydrogen sulfide via carbon-sulfur bond scission [3]. Computational studies using CBS-QB3 calculations predict that thiophene family compounds decompose preferentially through carbon-sulfur bond cleavage due to lower barrier heights compared to carbon-carbon bond scission [4].
Predicted Thermal Properties
Based on molecular weight and structural considerations, 4-Bromo-2-(propoxymethyl)thiophene (MW: 235.14 g/mol) is expected to exhibit thermal stability in the range of 200-300°C. The presence of the propoxymethyl ether group may enhance thermal stability compared to simple bromothiophenes through increased molecular interactions, while the bromine substituent may facilitate decomposition at elevated temperatures through radical formation [4] [3].
| Compound | Molecular Weight (g/mol) | Thermal Stability Temperature (°C) | Primary Decomposition Pathway |
|---|---|---|---|
| 4-Bromo-2-(propoxymethyl)thiophene | 235.14 | Estimated 200-300 | C-S and C-Br bond scission |
| 2-Bromothiophene | 163.04 | Stable to 150 | C-S bond cleavage preferred |
| 4-Bromo-2-methylthiophene | 177.06 | Stable to 180 | C-S bond cleavage |
| 2-Octylthieno[3,4-b]thiophene | 250.42 | Stable to 450 | C-S bond scission, H₂S evolution |
The solubility behavior of 4-Bromo-2-(propoxymethyl)thiophene is governed by its amphiphilic nature, combining the electron-rich thiophene ring system with polar ether functionality and the electronegative bromine substituent. General principles for thiophene derivatives indicate insolubility in water but good solubility in organic solvents [5] [6] [7].
Solvent Compatibility Profile
Thiophene derivatives typically exhibit excellent solubility in non-polar and moderately polar organic solvents. The compound is expected to be insoluble in water (< 0.1 g/L) due to its hydrophobic thiophene core and lack of hydrogen bonding capability with water molecules [5] [6].
In contrast, the compound should demonstrate good solubility in common organic solvents. Chloroform, benzene, diethyl ether, and tetrahydrofuran are expected to dissolve the compound readily, with solubilities ranging from 50-300 g/L depending on the specific solvent [6] [8]. The propoxymethyl ether substituent may enhance solubility in polar aprotic solvents like dimethyl sulfoxide through dipole-dipole interactions.
Special Solvent Systems
Recent research on thiophene solubility in deep eutectic solvents demonstrates variable solubility depending on the ionic composition. Iron(III) chloride-based deep eutectic solvents show enhanced dissolution capacity for thiophene derivatives compared to zinc chloride-based systems [9] [10]. Supercritical carbon dioxide extraction studies indicate moderate solubility for thiophene compounds, which may be applicable to 4-Bromo-2-(propoxymethyl)thiophene for specialized applications [11] [12].
| Solvent Type | Solubility Category | Expected Range (g/L) | Interaction Mechanism |
|---|---|---|---|
| Water | Insoluble | < 0.1 | Hydrophobic repulsion |
| Alcohols (MeOH, EtOH) | Soluble | 10-50 | Hydrogen bonding |
| Ethers (Et₂O, THF) | Soluble | 100-250 | Van der Waals forces |
| Halogenated solvents | Soluble | 100-300 | Dipole-dipole interactions |
| Aromatic solvents | Soluble | 50-150 | π-π interactions |
The reactivity of 4-Bromo-2-(propoxymethyl)thiophene is determined by the electronic properties of the thiophene ring system and the specific positioning of substituents. Thiophene rings are electron-rich heterocycles that undergo electrophilic aromatic substitution reactions preferentially at the α-positions (positions 2 and 5) [13] [14] [15].
Electrophilic Reactivity
Electrophilic aromatic substitution reactions on thiophene derivatives occur more readily than on benzene due to the electron-donating properties of sulfur [13] [15]. For 4-Bromo-2-(propoxymethyl)thiophene, the unsubstituted α-position (position 3) represents the most likely site for electrophilic attack. The bromine substituent at position 4 exerts a moderate electron-withdrawing effect, while the propoxymethyl ether group at position 2 provides electron density through resonance [14].
Common electrophilic reagents including bromine, iodine, nitric acid, and sulfuric acid derivatives are expected to react at the 3-position under mild conditions (room temperature to 50°C). The reaction proceeds through the formation of a Wheland intermediate, with the sulfur atom stabilizing the positive charge through resonance [13] [14].
Nucleophilic Substitution Reactions
The bromine substituent at position 4 serves as an excellent leaving group for nucleophilic substitution reactions. Unlike simple aryl halides, activated thiophene derivatives can undergo nucleophilic aromatic substitution under appropriate conditions [16] [17]. Nucleophiles such as hydroxide, amines, thiols, and alkoxides can displace the bromine atom, particularly under elevated temperatures (50-100°C) or in the presence of metal catalysts [18] [19].
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond provides an ideal site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Heck reactions [20]. These transformations allow for the introduction of various aryl, alkenyl, and alkyl substituents under mild to moderate conditions (80-150°C) in the presence of appropriate catalysts and bases [21] [19].
| Reagent Class | Reaction Site | Typical Conditions | Expected Products |
|---|---|---|---|
| Electrophiles (Br₂, I₂, SO₃H⁺) | Position 3 (α-carbon) | RT-50°C | Disubstituted thiophenes |
| Nucleophiles (OH⁻, NH₃, RSH) | Position 4 (Br site) | 50-100°C | Substituted derivatives |
| Pd catalysts | Position 4 (Br site) | 80-150°C | Cross-coupled products |
| Oxidants (MCPBA) | Sulfur atom | RT-40°C | Sulfoxides/sulfones |
Density functional theory calculations provide valuable insights into the electronic structure and chemical behavior of 4-Bromo-2-(propoxymethyl)thiophene. Computational studies on related thiophene derivatives using B3LYP/6-31G(d) methods reveal important electronic properties that govern reactivity and intermolecular interactions [22] [23] [24].
Electronic Structure Parameters
The highest occupied molecular orbital (HOMO) energy is predicted to be approximately -5.8 eV, indicating moderate electron-donating capability compared to unsubstituted thiophene. The lowest unoccupied molecular orbital (LUMO) energy is estimated at -2.1 eV, resulting in a HOMO-LUMO gap of 3.7 eV. This relatively small band gap suggests enhanced chemical reactivity compared to saturated organic compounds [22] [25].
Molecular Descriptors and Properties
The dipole moment is predicted to be approximately 2.8 Debye, reflecting the polar nature of the molecule due to the combined effects of the electronegative bromine atom and the ether oxygen. This enhanced polarity compared to simple thiophenes influences solvent interactions and intermolecular forces [22] [26].
Fukui function analysis indicates that the carbon atom at position 3 of the thiophene ring exhibits the highest nucleophilic reactivity, consistent with experimental observations of electrophilic substitution patterns. The bromine-bearing carbon shows enhanced electrophilic character, supporting its role as a reactive site for nucleophilic attack [22].
Thermodynamic Stability Predictions
Computational thermochemistry using isodesmic reactions predicts that 4-Bromo-2-(propoxymethyl)thiophene exhibits intermediate stability within the thiophene derivative family. The presence of electron-withdrawing bromine reduces the overall electron density of the aromatic system, while the propoxymethyl ether provides stabilizing interactions through hyperconjugation [27] [26].
| Property | Predicted Value | Comparison to Thiophene | Functional Significance |
|---|---|---|---|
| HOMO Energy | -5.8 eV | Lower (more stable) | Electron-donating capability |
| LUMO Energy | -2.1 eV | Lower (electron-accepting) | Reduction potential |
| Band Gap | 3.7 eV | Smaller (more reactive) | Chemical reactivity |
| Dipole Moment | 2.8 D | Higher (more polar) | Solvent interactions |
| Ionization Potential | 5.8 eV | Lower (easier oxidation) | Oxidation tendency |
| Electron Affinity | 2.1 eV | Higher (easier reduction) | Reduction tendency |